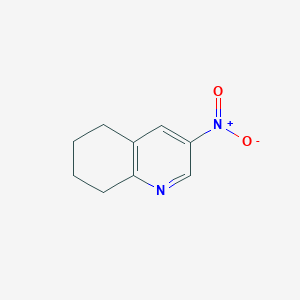

3-Nitro-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBJEXFVBHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452520 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84531-35-1 | |

| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline: Principles, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of a nitro group onto the 1,2,3,4-tetrahydroquinoline scaffold is a critical transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of novel therapeutics and functional materials. This guide offers an in-depth exploration of the principles and practices governing the regioselective nitration of this important heterocyclic motif. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution reaction, provide validated experimental protocols for the controlled synthesis of key nitro isomers, and present computational insights that rationalize the observed regioselectivity.

The Strategic Importance of Nitrated Tetrahydroquinolines

1,2,3,4-Tetrahydroquinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a nitro group onto the aromatic ring of this scaffold significantly enhances its synthetic utility. The nitro group can be readily reduced to an amino group, which can then be further modified through a variety of chemical transformations, including diazotization, acylation, and alkylation. This allows for the generation of diverse libraries of compounds for drug discovery and other applications.

Understanding the Regioselectivity: A Tale of Two Positions

The nitration of 1,2,3,4-tetrahydroquinoline primarily yields substitution at the 6- or 7-position of the aromatic ring. The regiochemical outcome of this reaction is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions and the presence or absence of a protecting group on the nitrogen atom.

The Directing Effects of the Tetrahydroquinoline Ring

The tetrahydroquinoline ring system contains both an activating alkylamino moiety and a fused benzene ring. The nitrogen atom, with its lone pair of electrons, is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In the case of 1,2,3,4-tetrahydroquinoline, the positions ortho to the nitrogen are C-8 and C-5, while the para position is C-6. The C-7 position is meta to the nitrogen.

However, under the strongly acidic conditions typically employed for nitration (e.g., a mixture of nitric and sulfuric acid), the secondary amine of the tetrahydroquinoline ring is protonated. The resulting ammonium group is a strongly deactivating, meta-directing group. This fundamental shift in the electronic nature of the substituent is the primary reason for the observed regioselectivity.

Mechanistic Rationale: A Computational Perspective

Theoretical studies, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-31++G** level of computation, have provided valuable insights into the reaction mechanism and the origins of the observed regioselectivity.[1] By calculating the energies of the Wheland intermediates (σ-complexes) for nitration at each possible position (5, 6, 7, and 8), the most favorable reaction pathway can be determined.

For the protonated, unprotected tetrahydroquinoline, the calculations confirm that the intermediate leading to the 7-nitro isomer is the most stable. This is because the positive charge of the ammonium group strongly destabilizes the intermediates for ortho and para attack (at positions 5, 6, and 8) through an unfavorable electrostatic interaction. The meta position (C-7) is least affected by this deactivating effect, making it the preferred site of electrophilic attack.

Conversely, when the nitrogen is protected with an electron-withdrawing group (e.g., acetyl or trifluoroacetyl), the lone pair is still available to activate the ring, albeit to a lesser extent. In these cases, the directing effect is a combination of the activating amine and the deactivating protecting group. Computational studies have shown that for N-protected derivatives, the intermediate for nitration at the 6-position is the most stable, leading to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline as the major product.[1]

Experimental Protocols for Regioselective Nitration

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline via N-Trifluoroacetyl Protection[1]

This protocol achieves high regioselectivity for the 6-nitro isomer by employing a trifluoroacetyl protecting group.

Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroquinoline

-

To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.

Step 2: Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline

-

Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at -25 °C.

-

Add a solution of nitric acid (1.0 eq) in concentrated sulfuric acid dropwise, maintaining the temperature at -25 °C.

-

Stir the reaction mixture at -25 °C for 30 minutes.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous sodium hydroxide solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline.

Step 3: Deprotection

-

Dissolve the 6-nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline in methanol.

-

Add a catalytic amount of potassium carbonate and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and partition the residue between water and DCM.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-nitro-1,2,3,4-tetrahydroquinoline.

Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline[2]

This method favors the formation of the 7-nitro isomer by performing the nitration on the unprotected tetrahydroquinoline under acidic conditions.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a concentrated aqueous ammonia solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-nitro-1,2,3,4-tetrahydroquinoline.

Characterization of Nitro-1,2,3,4-tetrahydroquinoline Isomers

The unequivocal identification of the different nitro isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns in the 1H NMR spectrum.

| Compound | 1H NMR (Aromatic Region, DMSO-d6) δ (ppm), J (Hz) | 13C NMR (Aromatic Region, DMSO-d6) δ (ppm) |

| 5-Nitro-THQ | 7.82 (d, J = 8.4), 7.25 (t, J = 8.4), 6.65 (d, J = 8.4) | 148.1, 142.0, 127.2, 125.8, 116.5, 115.8 |

| 6-Nitro-THQ | 7.65 (dd, J = 8.7, 2.4), 7.58 (d, J = 2.4), 6.45 (d, J = 8.7) | 152.1, 138.9, 125.4, 121.8, 114.2, 113.9 |

| 7-Nitro-THQ | 7.35 (d, J = 2.1), 7.25 (dd, J = 8.4, 2.1), 6.85 (d, J = 8.4) | 146.2, 145.8, 129.1, 119.5, 116.2, 115.4 |

| 8-Nitro-THQ | 7.55 (dd, J = 8.1, 1.5), 7.15 (dd, J = 8.1, 1.5), 6.70 (t, J = 8.1) | 145.9, 135.2, 130.1, 121.5, 118.9, 116.1 |

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and instrument used. Data adapted from Cordeiro et al. (2011).[1]

Conclusion

The regioselective nitration of 1,2,3,4-tetrahydroquinoline is a well-studied yet nuanced reaction. By understanding the underlying electronic effects and carefully selecting the reaction conditions, particularly the use of N-protection, chemists can achieve high selectivity for the desired nitro isomer. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and controlled preparation of these important synthetic intermediates.

References

-

Cordeiro, A., Shaw, J., et al. (2011). Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1285-1293. [Link]

-

MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5734. [Link]

Sources

An In-Depth Technical Guide to the Regioselective Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a precursor for a wide array of functionalized quinoline derivatives. The strategic placement of the nitro group at the 6-position is crucial for subsequent chemical modifications, yet achieving this regioselectivity can be challenging. This guide provides a comprehensive analysis of the primary synthetic strategies, focusing on the chemical principles that govern reaction outcomes. We will dissect two main pathways: the direct nitration of 1,2,3,4-tetrahydroquinoline and the catalytic hydrogenation of 6-nitroquinoline. By examining the mechanistic underpinnings, we present a field-proven, step-by-step protocol for the highly regioselective synthesis, ensuring both high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.

Strategic Importance of 6-Nitro-1,2,3,4-tetrahydroquinoline

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The nitro group at the 6-position acts as a versatile chemical handle. It can be readily reduced to an amine, which can then be derivatized through acylation, alkylation, or diazotization, opening a gateway to a vast chemical space for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the nitro group influences the electronic properties of the quinoline ring system, which can be critical for molecular interactions and therapeutic efficacy.

Core Synthesis Methodologies: A Comparative Analysis

Two principal strategies dominate the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline. The choice between them hinges on factors such as starting material availability, desired scale, and tolerance for multi-step procedures.

Strategy A: Direct Nitration of 1,2,3,4-Tetrahydroquinoline (THQ)

The most straightforward approach, in theory, is the direct electrophilic nitration of the parent THQ molecule. However, this method is complicated by a lack of regioselectivity. The secondary amine in the aliphatic ring is a powerful activating group that, under acidic nitrating conditions, becomes protonated. This protonated species directs the incoming electrophile (the nitronium ion, NO₂⁺) to multiple positions on the benzene ring, leading to a mixture of 5-, 6-, 7-, and 8-nitro isomers that are difficult to separate.

To overcome this, a protecting group strategy is essential. By acylating the nitrogen atom, its activating influence is tempered, and steric hindrance is introduced. This modification favors nitration at the para-position (C6), leading to a significant improvement in regioselectivity. A thorough study on this subject demonstrated that protecting the amine is key to achieving total regioselectivity for the 6-position.[1][2][3]

Strategy B: Catalytic Hydrogenation of 6-Nitroquinoline

This alternative two-step route involves first synthesizing 6-nitroquinoline and then selectively reducing its pyridine ring.

-

Step 1: Synthesis of 6-Nitroquinoline: This intermediate can be prepared via several methods, including the nitration of quinoline or through palladium-catalyzed reactions on functionalized precursors like 6-bromoquinoline.[4]

-

Step 2: Selective Reduction: The critical challenge in this step is to hydrogenate the heterocyclic ring without simultaneously reducing the nitro group. This requires careful selection of a catalyst and reaction conditions. Catalytic transfer hydrogenation using reagents like ammonium formate with a palladium on carbon (Pd/C) catalyst is an effective method for reducing nitro groups, but selective ring hydrogenation is more nuanced.[5] Electrocatalytic methods using specific cobalt catalysts have also shown high selectivity for the hydrogenation of the pyridine ring in quinolines while leaving other functional groups intact.[6]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A: Direct Nitration (N-Protected) | Method B: Reduction of 6-Nitroquinoline |

| Core Principle | Electrophilic Aromatic Substitution | Selective Catalytic Hydrogenation |

| Key Reagents | 1,2,3,4-Tetrahydroquinoline, Acetic Anhydride, HNO₃, H₂SO₄ | 6-Nitroquinoline, H₂ gas or H-donor, Catalyst (e.g., Co, Pt, Pd)[6][7][8] |

| Number of Steps | 3 (Protection, Nitration, Deprotection) | 1 (from 6-nitroquinoline) |

| Regioselectivity | Excellent (approaching 100% for 6-nitro isomer with proper protection)[1][2] | Not applicable (starts with correct isomer) |

| Advantages | High control over regioselectivity; readily available starting material (THQ). | Potentially fewer steps if 6-nitroquinoline is available; avoids handling mixed acids. |

| Disadvantages | Requires additional protection/deprotection steps; use of strong, corrosive acids. | Availability/cost of 6-nitroquinoline; potential for over-reduction of the nitro group; requires specialized hydrogenation equipment. |

Recommended Experimental Protocol: Regioselective Nitration

Based on extensive studies, the direct nitration of N-acetyl-1,2,3,4-tetrahydroquinoline offers the most reliable and regioselective pathway to the desired 6-nitro product.[1][2] The acetyl group effectively directs the nitration to the desired position and can be easily removed afterward.

Workflow Diagram

Caption: Experimental workflow for the three-step synthesis.

Step-by-Step Methodology

Part 1: Synthesis of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in 50 mL of dichloromethane (DCM).

-

Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (8.5 mL, 90.1 mmol) dropwise over 15 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroquinoline as a pale yellow oil or solid, which can be used in the next step without further purification.

Part 2: Nitration of N-Acetyl-1,2,3,4-tetrahydroquinoline

-

Safety First: This procedure involves strong acids and is exothermic. Perform this step in a well-ventilated fume hood, using an ice-salt bath for efficient cooling.

-

Setup: Place the N-acetyl-1,2,3,4-tetrahydroquinoline (10.0 g, 57.1 mmol) in a 250 mL three-necked flask and cool to 0°C.

-

Acid Addition: Slowly add concentrated sulfuric acid (30 mL) dropwise via an addition funnel, maintaining the internal temperature below 5°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 71.3 mmol) to concentrated sulfuric acid (6 mL) at 0°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the flask containing the acetylated THQ solution over 30-40 minutes. Crucially, maintain the internal temperature at or below 0°C throughout the addition.

-

Reaction: After the addition is complete, let the reaction stir at 0°C for an additional 1 hour.

-

Quenching: Very carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product is N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline.

Part 3: Deprotection to Yield 6-Nitro-1,2,3,4-tetrahydroquinoline

-

Setup: Transfer the crude N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoline to a 250 mL round-bottom flask. Add 100 mL of a 6M hydrochloric acid solution.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle and reflux condenser for 4-6 hours. Monitor the reaction progress by TLC.

-

Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (~9-10). A solid precipitate will form.

-

Final Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow crystalline solid.

Structural Confirmation

The identity and purity of the final product must be confirmed through standard analytical techniques. A detailed NMR study is essential to unequivocally characterize the nitro isomer and confirm that the nitration occurred at the 6-position as desired.[1][2]

-

¹H NMR: Will show characteristic aromatic splitting patterns corresponding to the 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will verify the molecular weight of the compound (C₉H₁₀N₂O₂ = 178.18 g/mol ).

-

IR Spectroscopy: Will show characteristic peaks for the N-H bond (around 3300-3400 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹).

Mechanistic Rationale and Causality

Caption: Causality behind the regioselective nitration at the C6 position.

The success of the recommended protocol is rooted in the electronic and steric effects of the N-acetyl group. The nitrogen's lone pair, while delocalized into the acetyl carbonyl, can still participate in resonance with the aromatic ring, increasing electron density at the ortho (C8) and para (C6) positions. However, the bulky acetyl group sterically hinders the approach of the nitronium ion to the C8 position. Consequently, electrophilic attack occurs almost exclusively at the more accessible and electronically enriched C6 position. This precise control is the cornerstone of a trustworthy and reproducible synthesis.

Conclusion

The synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline is most effectively and reliably achieved through a three-step sequence involving N-acetylation of 1,2,3,4-tetrahydroquinoline, followed by regioselective nitration, and subsequent deprotection. This strategy provides excellent control over the reaction's regiochemical outcome, delivering the desired isomer with high purity and yield. While the alternative route via reduction of 6-nitroquinoline is viable, it presents challenges related to starting material availability and the selective hydrogenation of the heterocyclic ring without affecting the nitro group. For researchers in drug development and organic synthesis, the N-protection strategy represents the most robust and validated approach.

References

-

Wikipedia. Skraup reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Slideshare. synthesis of quinoline derivatives and its applications. [Link]

-

Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

-

Semantic Scholar. Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

ResearchGate. Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. [Link]

-

Semantic Scholar. 633. isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines. [Link]

-

Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

PubMed Central. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. [Link]

-

Georgia Institute of Technology. THE CATALYTIC HYDROGENATION OF QUINOLINE. [Link]

-

PubMed Central. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. [Link]

-

J-Global. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

-

Royal Society of Chemistry. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. [Link]

Sources

- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GT Digital Repository [repository.gatech.edu]

- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold

An In-depth Technical Guide to the Characterization of 3-Nitro-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant pharmacological activity.[1][2] Its unique combination of a saturated carbocycle fused to a pyridine ring provides a three-dimensional architecture that is highly amenable to chemical modification. This versatility has established it as a cornerstone in the development of novel therapeutics, including anticancer, antibacterial, and C5a receptor antagonist agents.[1][3] This guide focuses on a key derivative, this compound, a versatile intermediate where the nitro group serves not only as a potent electronic modulator but also as a synthetic handle for extensive functionalization, particularly through its reduction to the corresponding amine. Understanding the precise characterization of this molecule is paramount for its effective use in drug discovery and development pipelines.

Section 1: Synthesis Pathway and Mechanistic Rationale

The direct nitration of 5,6,7,8-tetrahydroquinoline typically results in substitution on the electron-rich carbocyclic ring rather than the electron-deficient pyridine ring. Therefore, a convergent synthetic strategy is required to install the nitro group at the C3 position. The most logical approach involves a cyclocondensation reaction, such as the Friedländer annulation, using precursors that already contain the required functionalities.

A plausible and efficient route involves the reaction of an α,β-unsaturated ketone bearing a nitro group with an enamine derived from cyclohexanone. This method provides direct access to the target heterocycle.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Flask Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the cyclohexanone enamine (1.0 eq) and a suitable solvent such as ethanol or toluene (100 mL).

-

Reagent Addition: Add 1-Nitro-3-(dimethylamino)prop-2-en-1-one (1.05 eq) to the solution.

-

Catalyst and Reflux: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization and subsequent dehydration. Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The acid catalyst is crucial for protonating the intermediate enamine adduct, which promotes the intramolecular cyclization onto the nitro-activated double bond and facilitates the final elimination of water and the amine to form the aromatic pyridine ring.

-

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 2: Comprehensive Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The following section details the expected spectroscopic data for this compound, providing a benchmark for validation. The predictions are based on established principles of spectroscopy and data from structurally related analogs.[4][5]

Overall Characterization Workflow

Caption: Integrated workflow for the structural validation of the title compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment. The electron-withdrawing nitro group and the aromatic pyridine ring will cause significant downfield shifts for protons at the C2 and C4 positions.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H-2 | Deshielded by adjacent ring nitrogen and ortho-nitro group. |

| ~8.15 | s | 1H | H-4 | Deshielded by adjacent ring nitrogen and para-nitro group. |

| ~3.05 | t | 2H | H-5 | Benzylic protons adjacent to the pyridine ring. |

| ~2.85 | t | 2H | H-8 | Protons adjacent to the ring nitrogen. |

| ~1.95 | m | 2H | H-6 | Aliphatic protons in the saturated ring. |

| ~1.85 | m | 2H | H-7 | Aliphatic protons in the saturated ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton. The carbon atom directly attached to the nitro group (C-3) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 | Aromatic carbon adjacent to nitrogen. |

| ~148.5 | C-4a | Bridgehead aromatic carbon. |

| ~145.0 | C-3 | Aromatic carbon bearing the electron-withdrawing NO₂ group. |

| ~135.0 | C-8a | Bridgehead aromatic carbon adjacent to nitrogen. |

| ~125.0 | C-4 | Aromatic carbon para to the nitro group. |

| ~32.0 | C-5 | Aliphatic carbon in a benzylic position. |

| ~28.0 | C-8 | Aliphatic carbon adjacent to nitrogen. |

| ~22.5 | C-6 | Aliphatic carbon. |

| ~22.0 | C-7 | Aliphatic carbon. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol .

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Rationale |

| 178 | [M]⁺ | Molecular ion peak. |

| 161 | [M - OH]⁺ | Loss of a hydroxyl radical, common for nitro compounds. |

| 148 | [M - NO]⁺ | Loss of nitric oxide radical. |

| 132 | [M - NO₂]⁺ | Loss of the nitro radical, a characteristic fragmentation. |

| 104 | [C₇H₆N]⁺ | Retro-Diels-Alder type fragmentation with loss of ethylene from the saturated ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups, especially the distinctive nitro group.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2930, 2860 | Medium | Aliphatic C-H | Stretch |

| ~1590 | Medium | Aromatic C=C | Stretch |

| ~1530 | Strong | N-O (Nitro) | Asymmetric Stretch |

| ~1350 | Strong | N-O (Nitro) | Symmetric Stretch |

| ~830 | Strong | C-N (Nitro) | Stretch |

Section 3: Standard Operating Procedures for Spectral Acquisition

To ensure reproducibility and accuracy, adherence to standardized protocols is critical.

Protocol 3.1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Collect at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a 30° pulse angle and a relaxation delay of 2 seconds. Collect at least 1024 scans for a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 3.2: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile directly into the ion source via a GC inlet or direct infusion.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Protocol 3.3: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Press the mixture into a transparent disk using a hydraulic press.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Measurement: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Section 4: Chemical Reactivity and Applications in Drug Development

The chemical personality of this compound is dominated by the nitro group on the pyridine ring.

-

Reduction to Amine: The most significant reaction is the reduction of the nitro group to a primary amine (3-amino-5,6,7,8-tetrahydroquinoline). This transformation is a gateway to a vast chemical space, as the resulting amine can be readily acylated, alkylated, or used in coupling reactions to build complex molecular architectures. This is a common strategy in the synthesis of compound libraries for high-throughput screening.

-

Nucleophilic Aromatic Substitution: While less common on pyridine rings unless highly activated, the nitro group can potentially be displaced by strong nucleophiles under specific conditions.

The tetrahydroquinoline scaffold is a key component in compounds targeting various diseases.[1][6] Specifically, derivatives are investigated as:

-

Anticancer Agents: The scaffold can be decorated to interact with various enzymatic targets in cancer cells.[1][7]

-

Antibiotics: It serves as a precursor for antibiotics like Cefquinome, highlighting its importance in combating bacterial infections.

-

CNS Agents: The rigid, lipophilic nature of the core makes it suitable for designing molecules that can cross the blood-brain barrier.

Section 5: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[9] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9][10][11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[8]

References

- TCI AMERICA - Spectrum Chemical (2018-07-06). Safety Data Sheet for 5,6,7,8-Tetrahydro-2-methylquinoline.

- Apollo Scientific Ltd. (Date not available). SAFETY DATA SHEET for 7-BROMO-1,2,3,4-TETRAHYDROQUINOLINE.

- Thermo Fisher Scientific (2021-12-24). SAFETY DATA SHEET for 8-Hydroxy-5-nitroquinoline.

- Semantic Scholar (2022-06-27). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.

- The Royal Society of Chemistry. Supporting Information for related quinoline structures.

- Thermo Fisher Scientific (2014-09-25). SAFETY DATA SHEET for 5,6,7,8-Tetrahydroquinoline.

- TCI EUROPE N.V. (2018-10-03). SAFETY DATA SHEET for 7-Nitro-1,2,3,4-tetrahydroquinoline.

- ResearchGate (2025-08-06). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- PubChem. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335.

- El-Naggar, M., et al. (2025-02-21). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. PMC - NIH.

- Boger, D. L., et al. (2008-04-15). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Abdel-Wahab, B. F., et al. (2022-03-04). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.

- ChemicalBook. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum.

- ResearchGate. Preparation of brominated tetrahydroquinolines and quinolines.

- ResearchGate (2025-08-07). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents.

- Pharmaffiliates. The Role of 5,6,7,8-Tetrahydroquinoline in Pharmaceutical Manufacturing.

- NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-.

- ChemicalBook. 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1.

- BenchChem (2025). A Comparative Analysis of Spectral Data for 3-Methyl-5,6,7,8-tetrahydroquinoline.

- Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. datapdf.com [datapdf.com]

- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Tetrahydroquinoline Scaffold and the Power of NMR

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Nitro-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] The precise structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful tool for the unambiguous elucidation of the molecular structure of THQ derivatives in solution.

This guide serves as a technical resource for researchers and drug development professionals, offering a deep dive into the ¹H NMR spectroscopic data of nitro-substituted tetrahydroquinolines. We will move beyond a simple cataloging of data to explain the underlying principles that govern the spectral appearance of these molecules. By understanding the influence of the heterocyclic core and the potent electronic effects of the nitro group, scientists can confidently assign structures, verify substitution patterns, and gain deeper insights into the conformational properties of these important compounds.

Pillar 1: Deciphering the ¹H NMR Spectrum of the Tetrahydroquinoline Core

The ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline provides a baseline for understanding its more complex derivatives. The molecule consists of two distinct regions: a saturated heterocyclic ring and a fused aromatic ring. Each region gives rise to characteristic signals.

-

The Saturated (Alicyclic) Protons:

-

H-2 & H-4 (Methylene Protons): These protons are adjacent to the nitrogen and the aromatic ring, respectively. They typically appear as triplets around 3.2-3.3 ppm (H-2) and 2.7-2.8 ppm (H-4) .[3] The triplet pattern arises from coupling to the H-3 protons.

-

H-3 (Methylene Protons): These protons are situated between C-2 and C-4 and usually appear as a multiplet around 1.9-2.0 ppm .[3] Their signal is more complex due to coupling with both H-2 and H-4 protons.

-

N-H Proton: The proton on the nitrogen atom often presents as a broad singlet. Its chemical shift is highly variable (typically 3.5-4.5 ppm) and depends on solvent, concentration, and temperature. It can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.

-

-

The Aromatic Protons:

-

In the unsubstituted THQ, the aromatic protons (H-5, H-6, H-7, H-8) produce a complex, overlapping multiplet pattern in the range of 6.4-7.0 ppm .[3] The ortho- and meta-couplings between these protons create this complexity.

-

Below is a diagram illustrating the fundamental structure and numbering of the tetrahydroquinoline core.

Caption: Structure and IUPAC numbering of the 1,2,3,4-tetrahydroquinoline scaffold.

Pillar 2: The Profound Influence of the Nitro Group (–NO₂)

The introduction of a nitro group onto the aromatic ring of the THQ scaffold dramatically alters the ¹H NMR spectrum. This is due to the powerful electron-withdrawing nature of the –NO₂ group, which operates through two primary mechanisms.

-

Inductive and Resonance Effects: The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry.[4] It de-shields (pulls electron density away from) the aromatic ring through both the sigma-bond framework (inductive effect) and the pi-system (resonance effect). This de-shielding causes the attached aromatic protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced at the positions ortho and para to the nitro group.[5][6]

-

Magnetic Anisotropy: The π-bonds within the nitro group create a local magnetic field.[7] Protons that are spatially close to the nitro group can be either shielded or de-shielded depending on their orientation within this anisotropic field. This effect is particularly relevant for the proton at the C-5 position in 6-nitro-THQ or the C-8 proton in 7-nitro-THQ.

The diagram below illustrates how the position of the nitro group influences the chemical shifts of the remaining aromatic protons.

Caption: Influence of nitro group position on aromatic proton chemical shifts.

Pillar 3: Spectroscopic Data of Key Nitro-Tetrahydroquinoline Isomers

A detailed study of the nitration of tetrahydroquinoline has allowed for the unequivocal characterization of the different nitro isomers by NMR.[8][9] The substitution pattern on the aromatic ring is readily determined by analyzing the chemical shifts and coupling patterns of the remaining aromatic protons.

6-Nitro-1,2,3,4-tetrahydroquinoline

This is one of the most commonly synthesized isomers. The nitro group at C-6 exerts a strong deshielding effect on its neighboring protons.

-

Aromatic Region:

-

H-5: Appears as a doublet around 7.7-7.8 ppm . It is strongly deshielded due to being ortho to the nitro group. The coupling is a small meta-coupling to H-7 (J ≈ 2.5 Hz).

-

H-7: Appears as a double doublet around 7.6-7.7 ppm . It is deshielded (para to the nitro group) and shows both an ortho-coupling to H-8 (J ≈ 8.5 Hz) and a meta-coupling to H-5 (J ≈ 2.5 Hz).

-

H-8: Appears as a doublet around 6.6-6.7 ppm . It is the most upfield of the aromatic protons and shows a large ortho-coupling to H-7 (J ≈ 8.5 Hz).

-

-

Alicyclic Region: The protons at C-2, C-3, and C-4 are less affected and retain chemical shifts similar to the parent compound, though slight downfield shifts may be observed.

7-Nitro-1,2,3,4-tetrahydroquinoline

When the nitro group is at the C-7 position, a different pattern emerges.

-

Aromatic Region:

-

H-8: Appears as a doublet around 7.2-7.3 ppm . It is significantly deshielded (ortho to the nitro group) and shows a large ortho-coupling to H-6 (J ≈ 8.5-9.0 Hz).

-

H-6: Appears as a double doublet around 7.0-7.1 ppm . It is also deshielded (para to the nitro group) and couples to both H-8 and H-5.

-

H-5: Appears as a doublet around 6.8-6.9 ppm with a small meta-coupling to H-6.

-

Data Summary Table

The following table summarizes typical ¹H NMR data for key protons in 6-nitro and 7-nitro-tetrahydroquinoline. Note that exact values can vary based on the solvent and other substituents.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 6-Nitro-THQ | H-5 | ~ 7.75 | d | ~ 2.5 |

| H-7 | ~ 7.65 | dd | ~ 8.5, 2.5 | |

| H-8 | ~ 6.65 | d | ~ 8.5 | |

| 7-Nitro-THQ [10] | H-5 | ~ 6.85 | d | ~ 2.0 |

| H-6 | ~ 7.05 | dd | ~ 8.8, 2.0 | |

| H-8 | ~ 7.25 | d | ~ 8.8 | |

| Substituted THQ ¹ | H-2 | ~ 4.65 | dd | ~ 10.7, 3.1 |

| H-4 | ~ 5.69 | dd | ~ 11.1, 6.4 |

¹Data for N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one.[1][2] The large coupling constants for H-2 and H-4 suggest a trans-diaxial relationship between the protons, indicating the substituents at C-2 and C-4 are in an equatorial position.[1][2]

Pillar 4: Experimental Workflow and Protocols

Acquiring high-quality ¹H NMR data requires careful sample preparation and adherence to established instrumental protocols.

Experimental Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Accurately weigh 5-10 mg of the purified nitro-tetrahydroquinoline sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11][12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter. The final sample height should be approximately 4-5 cm.

Experimental Protocol: Standard ¹H NMR Data Acquisition

This is a general procedure for a modern Fourier Transform NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer's magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Parameter Setup: Load a standard proton experiment. Key parameters to check include:

-

Spectral Width: Typically set to 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A 1-2 second delay between scans is standard.

-

Number of Scans: For a sufficiently concentrated sample, 8 or 16 scans are often adequate.

-

-

Data Acquisition: Execute the experiment to acquire the Free Induction Decay (FID).

-

Data Processing:

-

Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

The following workflow diagram summarizes the key stages from sample to final spectrum.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

For complex structures or overlapping signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming proton-proton and proton-carbon connectivities.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitro-5,6,7,8-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 3-Nitro-5,6,7,8-tetrahydroquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the experimental methodologies and theoretical considerations necessary for the robust characterization of this and similar novel chemical entities. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a predictive and practical roadmap for its synthesis, purification, and comprehensive physicochemical analysis. We will delve into the core principles behind property determination, providing field-proven insights and self-validating experimental protocols. All quantitative data for related compounds are summarized for comparative analysis, and key workflows are visualized to enhance understanding.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous biologically active compounds.[1][2] Its unique combination of a saturated carbocyclic ring fused to a pyridine ring imparts a three-dimensional architecture that is often sought after in drug design. The introduction of a nitro group, as in this compound, is expected to significantly modulate the electronic and steric properties of the parent molecule, influencing its reactivity, solubility, and potential biological interactions. Understanding these physicochemical properties is a critical first step in any research and development pipeline, from assessing metabolic stability to designing formulation strategies.

Substituted tetrahydroquinolines have been investigated for a wide range of biological activities, and their derivatives are common in medicinal chemistry.[3] The synthesis of these compounds is typically achieved through the hydrogenation of the corresponding quinoline.[3]

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design and data interpretation.

Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol

Table 1: Predicted Physicochemical Properties and Comparison with Related Analogs

| Property | Predicted Value (this compound) | Experimental/Predicted Value (Parent: 5,6,7,8-tetrahydroquinoline) | Experimental/Predicted Value (Analog: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide) | Experimental/Predicted Value (Analog: 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline) |

| Boiling Point (°C) | ~400-450 (Estimated) | 222[4][5] | 446.5 ± 45.0 (Predicted)[6] | N/A |

| Melting Point (°C) | Not Available | 20[3] | Not Available | Not Available |

| Density (g/cm³) | ~1.3-1.4 (Estimated) | 1.03[4][5] | 1.45 ± 0.1 (Predicted)[6] | Not Available |

| pKa | ~1-2 (Estimated for protonated pyridine) | Not Available | -1.03 ± 0.20 (Predicted)[6] | Not Available |

| LogP | ~2.0-2.5 (Estimated) | Not Available | 2.425 (Predicted LogP)[6] | 2.768 (LogP)[7] |

| Topological Polar Surface Area (TPSA) (Ų) | 56.03 (Calculated) | Not Available | 71.28 (for N-oxide)[6] | 56.03[7] |

| Solubility in Water | Slightly Soluble (Predicted) | Slightly soluble[4] | Not Available | Not Available |

Note: Predicted values for the target compound are estimations based on the influence of the nitro group on the parent scaffold and data from similar compounds. The nitro group is a strong electron-withdrawing group, which is expected to increase the boiling point and density, and decrease the pKa of the pyridine nitrogen compared to the parent tetrahydroquinoline.

Synthesis and Characterization

A reliable supply of pure material is a prerequisite for accurate physicochemical property determination. The synthesis of this compound would likely proceed via the nitration of 5,6,7,8-tetrahydroquinoline.

Synthetic Approach: Regioselective Nitration

The nitration of the parent 5,6,7,8-tetrahydroquinoline presents a challenge in regioselectivity. The pyridine ring is generally deactivated towards electrophilic substitution, while the benzene ring is activated. However, the conditions of nitration can be tuned to favor substitution at specific positions. A plausible synthetic route involves the direct nitration of 5,6,7,8-tetrahydroquinoline using a nitrating agent such as nitric acid in sulfuric acid. The precise conditions (temperature, reaction time, and concentration of reagents) would need to be optimized to maximize the yield of the desired 3-nitro isomer.

Caption: A generalized workflow for the synthesis of this compound.

Structural Elucidation and Purity Assessment

Post-synthesis, a suite of analytical techniques is mandatory to confirm the structure of the target compound and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The chemical shifts and coupling constants of the aromatic and aliphatic protons will definitively establish the position of the nitro group. For comparison, spectral data for the parent compound and its derivatives are available.[8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can offer further structural insights.

-

Infrared (IR) Spectroscopy: The presence of characteristic absorption bands for the N-O stretching of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and C-H and N-H stretches will be indicative of the compound's functional groups.

-

Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of organic compounds. A reversed-phase C18 column is a common choice for separating aromatic and heterocyclic compounds.[11][12]

Experimental Protocols for Physicochemical Property Determination

The following section details the step-by-step methodologies for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating, incorporating necessary controls and calibration steps.

Determination of Melting and Boiling Points

Causality: The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound and the strength of its intermolecular forces. The introduction of a polar nitro group is expected to increase these values compared to the parent tetrahydroquinoline due to stronger dipole-dipole interactions.

-

Melting Point Protocol (Differential Scanning Calorimetry - DSC):

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the purified compound into an aluminum pan and hermetically seal it.

-

Analysis: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp peak is indicative of high purity.

-

-

Boiling Point Protocol (Ebulliometry):

-

Apparatus: Utilize a comparative ebulliometer.

-

Procedure: The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Solubility Determination (Shake-Flask Method)

Causality: Solubility, particularly in aqueous and organic media, is a critical parameter in drug development, influencing absorption, distribution, and formulation. The polar nitro group may slightly increase aqueous solubility compared to the parent compound, but its overall hydrophobic character will likely keep it in the "slightly soluble" range.

-

Protocol:

-

System Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[13]

-

Caption: Workflow for the shake-flask solubility determination method.

Determination of pKa (Potentiometric Titration)

Causality: The pKa value quantifies the acidity or basicity of a molecule. For this compound, the pKa of the pyridine nitrogen is of primary interest. The electron-withdrawing nitro group is expected to decrease the basicity of the nitrogen, resulting in a lower pKa compared to the unsubstituted parent compound.

-

Protocol:

-

Instrumentation: Use a calibrated pH meter and an automated titrator.

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by using appropriate software for calculation.

-

Lipophilicity (LogP/LogD) Determination

Causality: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically expressed as the partition coefficient (LogP) between octanol and water. The LogD value takes into account the ionization state of the molecule at a specific pH.

-

Protocol (Shake-Flask Method):

-

System Preparation: Prepare a solution of the compound in the aqueous phase (e.g., buffer at pH 7.4 for LogD) and presaturate both the aqueous and octanol phases with each other.

-

Partitioning: Mix equal volumes of the octanol and the aqueous solution of the compound in a sealed vial. Agitate until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Conclusion

While this compound remains a compound with limited publicly available experimental data, this guide provides a robust and scientifically grounded framework for its comprehensive physicochemical characterization. By leveraging predictive methods, established synthetic strategies, and detailed, self-validating experimental protocols, researchers are well-equipped to undertake a thorough investigation of this molecule. The principles and methodologies outlined herein are broadly applicable to other novel nitro-aromatic and heterocyclic compounds, serving as a valuable resource for professionals in chemical synthesis and drug development. The accurate determination of these fundamental properties is an indispensable step toward unlocking the full potential of the versatile tetrahydroquinoline scaffold.

References

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.

- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.

- ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis.

- PubMed. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline.

- PubChem. (2025). 5,6,7,8-Tetrahydroquinoline.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- National Institutes of Health. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5,6,7,8-Tetrahydroquinoline.

- LookChem. (n.d.). 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide.

- Wikipedia. (n.d.). Tetrahydroquinoline.

- BenchChem. (2025). A Comparative Analysis of Spectral Data for 3-Methyl-5,6,7,8-tetrahydroquinoline.

- Thermo Scientific Chemicals. (n.d.). 5,6,7,8-Tetrahydroquinoline, 98%.

- BenchChem. (2025). Application Note & Protocol: Quantitative Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

- ChemScene. (n.d.). 2-Chloro-6-methyl-3-nitro-5,6,7,8-tetrahydroquinoline.

Sources

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 5,6,7,8-Tetrahydroquinoline | 10500-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide|lookchem [lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Architecture of Complexity: A Technical Guide to Domino Reactions in Tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceutical agents with a broad spectrum of biological activities.[1][2] Its prevalence has driven the development of innovative and efficient synthetic methodologies. Among these, domino reactions have emerged as a powerful strategy, enabling the construction of complex THQ derivatives from simple precursors in a single operation.[1][3][4] This guide provides an in-depth exploration of the core principles and practical applications of domino reactions in tetrahydroquinoline synthesis. We will dissect key reaction classes, delve into mechanistic intricacies, and provide actionable experimental protocols, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

The Strategic Advantage of Domino Reactions

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates.[1][3][4] This approach offers significant advantages over traditional multi-step synthesis:

-

Increased Efficiency: By telescoping multiple steps, domino reactions reduce reaction time, purification efforts, and solvent usage.

-

Atom Economy: These reactions often maximize the incorporation of atoms from the starting materials into the final product, aligning with the principles of green chemistry.[4]

-

Stereochemical Control: A single chiral catalyst or substrate can influence the stereochemical outcome of multiple bond-forming events, enabling the synthesis of complex stereoisomers with high selectivity.

-

Access to Novel Chemical Space: Domino strategies can generate intricate molecular architectures that are challenging to access through conventional linear synthesis.[1][2]

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction, a formal aza-Diels-Alder reaction, is a robust and versatile method for constructing the tetrahydroquinoline core.[5][6][7][8][9] It typically involves the [4+2] cycloaddition of an in situ-generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[6][8]

Mechanism and Variants

The classical Povarov reaction is a three-component process.[5] A Lewis or Brønsted acid catalyst activates the aldehyde for condensation with the aniline to form a reactive iminium ion. This intermediate then undergoes a stepwise or concerted [4+2] cycloaddition with the alkene, followed by tautomerization to afford the tetrahydroquinoline product.

A proposed mechanism for a domino Povarov reaction is outlined below:[6]

-

Enamine Formation: The arylamine adds to an activated alkyne (like methyl propiolate) to form a β-enamino ester.

-

Imine Formation: In parallel, excess arylamine reacts with an aromatic aldehyde to generate an N-aryl aldimine.

-

Mannich-type Addition: The β-enamino ester adds to the acid-promoted N-aryl aldimine.

-

Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution at the ortho-position of the activated N-aryl ring yields the final tetrahydroquinoline.

Diagram: Proposed Mechanism of a Domino Povarov Reaction

Caption: A simplified representation of a domino Povarov reaction mechanism.

The scope of the Povarov reaction is broad, with several well-studied variations:[5]

-

One-pot ABC: The original three-component reaction involving an aniline, an aldehyde, and an activated alkene.[5]

-

ACC': Utilizes an aniline and two equivalents of a dienophile.[5]

-

AA'BB': Involves two equivalents of aniline and two equivalents of an enolizable aldehyde.[5]

Catalysis and Stereocontrol

A wide range of catalysts can be employed in the Povarov reaction, including Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid, triflic acid).[5][6] Chiral phosphoric acids have proven particularly effective in catalyzing enantioselective versions of the reaction, providing access to optically active tetrahydroquinolines with high enantiomeric excess.[10][11][12]

| Catalyst Type | Example(s) | Key Advantages |

| Lewis Acids | Yb(OTf)₃, Sc(OTf)₃ | High efficiency, broad substrate scope |

| Brønsted Acids | p-TsOH, TfOH | Readily available, cost-effective |

| Chiral Phosphoric Acids | BINOL-derived phosphates | High enantioselectivity |

Experimental Protocol: Three-Component Povarov Reaction

The following is a representative protocol for the synthesis of a polysubstituted tetrahydroquinoline via a domino Povarov reaction:[6]

-

To a solution of arylamine (1.2 mmol) in ethanol (10 mL), add methyl propiolate (1.0 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Add the aromatic aldehyde (1.0 mmol), the second arylamine (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired tetrahydroquinoline.

Aza-Diels-Alder Reactions: Intramolecular Pathways to Fused Systems

Intramolecular aza-Diels-Alder reactions offer a powerful strategy for the synthesis of fused tetrahydroquinoline ring systems.[13][14] This approach is highly atom-economical and can establish multiple stereocenters in a single step.

ortho-Quinone Methide Imines as Key Intermediates

A particularly elegant approach involves the in situ generation of ortho-quinone methide imines, which then undergo a facile intramolecular [4+2] cycloaddition.[13] These reactive intermediates can be generated from stable precursors, such as o-chloromethyl sulfonamides, under basic conditions.[15][16]

Diagram: Intramolecular Aza-Diels-Alder Workflow

Caption: General workflow for fused THQ synthesis via an intramolecular aza-Diels-Alder reaction.

Asymmetric Catalysis

The use of chiral Brønsted acids, such as N-triflyl phosphoric amides, can induce high levels of diastereo- and enantioselectivity in these intramolecular cycloadditions.[13] The catalyst protonates the imine, lowering its LUMO and accelerating the reaction while creating a chiral environment that directs the approach of the dienophile.

Reductive and Oxidative Domino Sequences

Domino reactions initiated by a reduction or oxidation step provide another versatile entry to the tetrahydroquinoline scaffold.[1][2][4]

Reduction-Initiated Cyclizations

A common strategy involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For example, the catalytic hydrogenation of a 2-nitroarylketone can trigger a sequence of nitro group reduction to an amine, intramolecular condensation to form a cyclic imine, and subsequent reduction to the tetrahydroquinoline.[1][2]

Another approach utilizes a dissolving metal reduction, such as iron powder in acetic acid, to generate an aniline that then undergoes an intramolecular Michael addition to an α,β-unsaturated ester.[1][4]

Oxidative Cyclizations

Metal-catalyzed oxidative cyclizations of amino alcohols represent a less common but powerful method. For instance, an iridium complex can oxidize a primary alcohol to an aldehyde, which is then trapped by a nearby amino group to form an imine. The resulting imine is then reduced in situ by the hydrido-iridium species generated during the oxidation step.[1][2]

SNAr-Terminated Domino Reactions

Domino sequences that culminate in an intramolecular nucleophilic aromatic substitution (SNAr) are highly effective for the synthesis of tetrahydroquinolines, particularly those with electron-withdrawing groups on the aromatic ring.[1][4]

A representative example involves an initial reductive amination of a side-chain carbonyl group, which generates a secondary amine. This amine then acts as a nucleophile in an intramolecular SNAr reaction, displacing a leaving group (such as fluoride) on the activated aromatic ring to form the tetrahydroquinoline.[1][2]

Conclusion and Future Outlook

Domino reactions have revolutionized the synthesis of tetrahydroquinolines, offering unparalleled efficiency, atom economy, and stereocontrol. The Povarov reaction, intramolecular aza-Diels-Alder cycloadditions, and reduction/oxidation-initiated sequences are just a few examples of the powerful strategies that have been developed. The continued exploration of novel catalytic systems, particularly in the realm of asymmetric organocatalysis and transition metal catalysis, will undoubtedly lead to even more sophisticated and powerful domino reactions for the construction of this important heterocyclic scaffold. These advancements will continue to empower researchers in drug discovery and natural product synthesis to access novel and complex tetrahydroquinoline derivatives with greater ease and precision.

References

- The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (n.d.). Google Scholar.

-

Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link]

-

Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). ResearchGate. [Link]

-

de Paiva, W. F., Rego, Y. F., de Fátima, Â., & Fernandes, S. A. (2020). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society. [Link]

-

Hofmann, F., et al. (2021). Asymmetric Synthesis of Fused Tetrahydroquinolines via Intramolecular Aza-Diels–Alder Reaction of ortho-Quinone Methide Imine. Synlett, 32(12), 1185-1189. [Link]

-

Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of fused tetrahydroquinoline using Povarov reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). OUCI. Retrieved from [Link]

-

Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link]

-

Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. (2023). PMC - PubMed Central. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Scilit. [Link]

-